![molecular formula C12H7F3O3 B052505 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid CAS No. 92973-24-5](/img/structure/B52505.png)

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid

Description

Synthesis Analysis

The synthesis of related furoic acid derivatives often involves catalytic methods or multi-step chemical reactions. For instance, the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid involves bromination, esterification, carbonylation, and hydrolysis steps, highlighting the complexity and efficiency of such synthetic routes (Zhang et al., 2017).

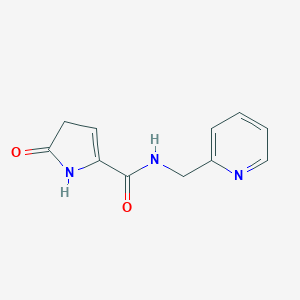

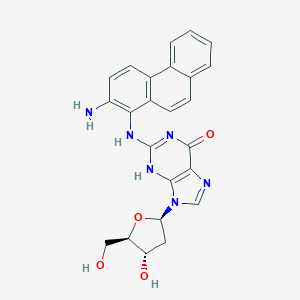

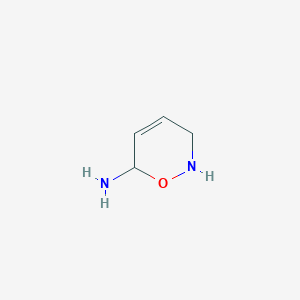

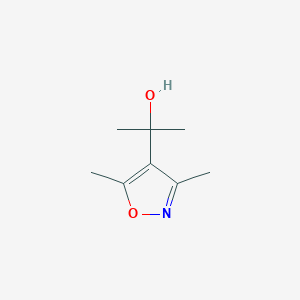

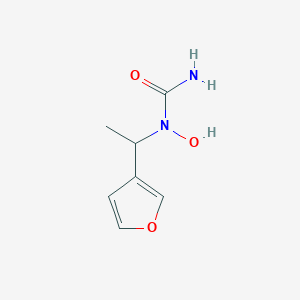

Molecular Structure Analysis

The structural analysis of furoic acid derivatives and related compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry and stereochemistry, which are essential for their applications in material science and organic synthesis.

Chemical Reactions and Properties

Furoic acid derivatives undergo various chemical reactions, including halolactonization, hydroxylation, and carbonylation, to yield structurally diverse compounds with unique properties. For example, the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones illustrates the chemical versatility of furoic acid-related structures (Ma, Wu, & Shi, 2004).

Scientific Research Applications

-

Antimicrobial Activity

- Field : Medical and Biological Research

- Application Summary : 5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and studied for its antimicrobial activity .

- Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .

- Results : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

-

Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

- Field : Pharmaceutical Research

- Application Summary : 2-(Trifluoromethyl)phenylacetic acid, a compound similar to the one you mentioned, has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these experiments were not provided in the source .

-

Antifungal Activity

- Field : Medical and Biological Research

- Application Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its antifungal activity .

- Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .

- Results : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

-

Pharmaceutical Applications

- Field : Pharmaceutical Research

- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these experiments were not provided in the source .

-

Suzuki-Miyaura Cross-Coupling

- Field : Organic Chemistry

- Application Summary : trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid has been used as a reactant for microwave-assisted Suzuki-Miyaura cross-coupling .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these experiments were not provided in the source .

-

Antibacterial Agents

- Field : Medical and Biological Research

- Application Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized in terms of its structure and properties. The compound reveals higher activity against bacteria such as Escherichia coli and Bacillus cereus .

- Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .

- Results : The compound reveals higher activity against bacteria such as Escherichia coli and Bacillus cereus. In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

-

FDA-Approved Drugs

- Field : Pharmaceutical Research

- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these experiments were not provided in the source .

-

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

- Field : Organic Chemistry

- Application Summary : trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid has been used as a reactant for microwave-assisted Suzuki-Miyaura cross-coupling .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these experiments were not provided in the source .

properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPNRBZMRINMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349440 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid | |

CAS RN |

92973-24-5 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B52461.png)